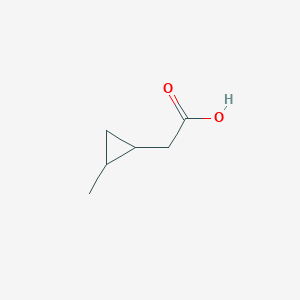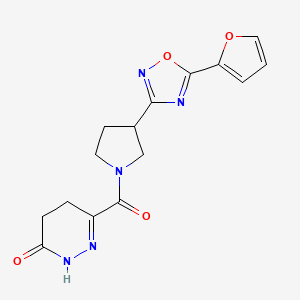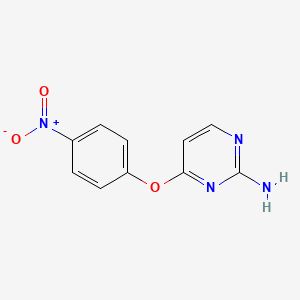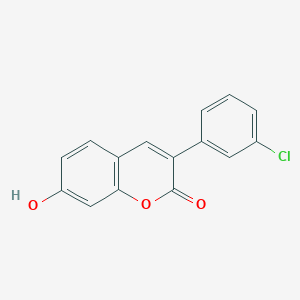
2-(2-Methylcyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methylcyclopropyl)acetic acid” is a chemical compound . It has drawn significant attention from researchers due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C6H10O2/c1-4-2-5(4)3-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . The molecular weight is 114.14 . Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
2-(2-Methylcyclopropyl)acetic acid, a compound of interest in organic chemistry, has been studied for its potential applications in various chemical synthesis processes. Research has explored its behavior and utility in forming structurally complex molecules. For instance, the ring-opening reactions of methylenecyclopropanes have been extensively studied, revealing that these compounds can react with halides in acetic acid to yield gem-disubstituted homoallylic halides with high efficiency (Huang & Shi, 2004). Additionally, manganese(III)-mediated oxidative annulation of methylenecyclopropanes with 1,3-dicarbonyl compounds in acetic acid produces dihydrofuran derivatives, demonstrating the versatility of cyclopropyl-containing compounds in synthetic organic chemistry (Huang & Shi, 2005).
Biological Activity and Medical Applications
Cyclopropyl derivatives have also been examined for their biological activities, showing potential in medical applications. For example, studies on bromophenol derivatives with cyclopropyl moieties have identified them as effective inhibitors of certain enzymes, suggesting their utility in developing treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). This highlights the potential of cyclopropyl-containing compounds in pharmacology and drug design.
Advanced Materials and Catalysis
The role of cyclopropyl derivatives extends into materials science and catalysis, where their unique chemical properties facilitate the development of novel materials and catalysts. For example, the synthesis and characterization of tetraazacycle complexes bearing cyclopropyl pendant arms have provided insights into their complexing behaviors, crucial for applications in medicinal chemistry and imaging (Lukeš et al., 2001).
Diagnosis and Veterinary Medicine
Furthermore, cyclopropyl derivatives play a role in veterinary medicine, as demonstrated by the rapid diagnosis of hypoglycin A intoxication in horses, a condition linked to the ingestion of certain plants. The study of methylenecyclopropyl acetic acid, a metabolite related to the toxin, has led to advancements in diagnostic methods for atypical myopathy (Sander et al., 2016).
Environmental and Agricultural Implications
Cyclopropyl compounds have also been investigated for their implications in environmental science and agriculture. The study of 1-methylcyclopropene, for instance, has shown significant effects on ethylene inhibition, with applications ranging from extending the shelf life of fruits and vegetables to understanding plant growth regulation (Blankenship & Dole, 2003).
Safety and Hazards
“2-(2-Methylcyclopropyl)acetic acid” is classified as a dangerous substance. It is a flammable liquid and can cause severe skin burns and eye damage . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, taking precautionary measures against static discharge, wearing protective gloves/protective clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-(2-methylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-2-5(4)3-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWZWXDSHKBYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139492-14-1 |
Source


|
| Record name | 2-(2-methylcyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride](/img/structure/B2625664.png)
![N-(4-{[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl}phenyl)acetamide](/img/structure/B2625665.png)
![3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2625667.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)



![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)
![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)
![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)
![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)


